azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Overview
Description
azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a phospholipid-polymer conjugate widely used in drug delivery systems. This compound is biocompatible, biodegradable, and amphiphilic, making it suitable for various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol (PEG) and maleimide. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes purification steps such as chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The maleimide group can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The maleimide group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can result in thioether linkages .
Scientific Research Applications
azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate has numerous scientific research applications, including:
Drug Delivery: Used in the formulation of liposomes and nanoparticles for targeted drug delivery
Gene Transfection: Employed in gene delivery systems to enhance transfection efficiency.
Biomedical Imaging: Utilized in the development of imaging agents for diagnostic purposes.
Cancer Therapy: Applied in the creation of composite hydrogels for chemo-photothermal combination therapy.
Mechanism of Action
The mechanism of action of azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves its ability to form stable liposomes and nanoparticles. These structures can encapsulate therapeutic agents, protecting them from degradation and enhancing their delivery to target cells. The maleimide group allows for specific conjugation with biomolecules, facilitating targeted delivery .
Comparison with Similar Compounds
1,2-distearoyl-sn-glycero-3-phosphoethanolamine: A phospholipid used in liposome formulation.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]: A similar compound with an amino group instead of maleimide.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)]: A compound with a thiol group for conjugation.
Uniqueness: azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its maleimide group, which allows for specific and efficient conjugation with thiol-containing biomolecules. This property makes it highly suitable for targeted drug delivery and other biomedical applications .
Properties
IUPAC Name |
azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H96N3O14P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(60)67-45-47(70-52(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-71(63,64)68-42-39-55-53(62)66-44-43-65-41-38-54-48(57)37-40-56-49(58)35-36-50(56)59;/h35-36,47H,3-34,37-46H2,1-2H3,(H,54,57)(H,55,62)(H,63,64);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYGTOVHVFLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H99N4O14P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
474922-22-0 | |
Details | Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] ammonium salt | |
Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] ammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474922-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
1047.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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